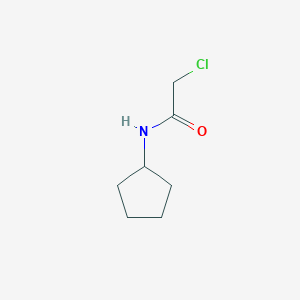
2-chloro-N-cyclopentylacetamide
概要
説明
準備方法
The synthesis of 2-chloro-N-cyclopentylacetamide typically involves the chlorination of 2-acetamido-2-methylcyclopentanone using iron(III) chloride as a catalyst . The reaction conditions include maintaining a controlled temperature and ensuring the purity of the reactants to achieve a high yield of the desired product . Industrial production methods may vary, but they generally follow similar principles of chlorination and amide formation.
化学反応の分析
2-Chloro-N-cyclopentylacetamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Chloro-N-cyclopentylacetamide is primarily used in scientific research, particularly in the fields of chemistry and biology. It serves as a biochemical reagent in proteomics research and other biochemical studies . Its unique structure makes it a valuable tool for studying various biochemical pathways and interactions.
作用機序
The mechanism of action of 2-chloro-N-cyclopentylacetamide involves its interaction with specific molecular targets. While detailed studies on its mechanism are limited, similar compounds have been shown to bind to specific enzymes or receptors, altering their activity. For example, 2-chloro-N-phenylacetamide, a related compound, has been shown to bind to ergosterol in fungal cell membranes, disrupting their function .
類似化合物との比較
2-Chloro-N-cyclopentylacetamide can be compared to other similar compounds such as 2-chloro-N-phenylacetamide and 2-chloro-N-methylacetamide. These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity . The unique cyclopentyl group in this compound distinguishes it from these other compounds, potentially offering different interactions and applications in research.
生物活性
2-Chloro-N-cyclopentylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological activity, focusing on recent findings, mechanisms of action, and implications for therapeutic use.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 161.63 g/mol. The presence of a chlorine atom and a cyclopentyl group in its structure contributes to its unique biological properties.
Antimicrobial Activity
Chloroacetamides have been shown to possess broad-spectrum antimicrobial activity. A study evaluating various chloroacetamides found that they were effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while demonstrating moderate effectiveness against E. coli and Candida albicans .
- Structure-Activity Relationship (SAR) :
Case Studies
Several case studies have investigated the biological activities of chloroacetamides:
- Antifungal Efficacy : A study found that chloroacetamides could effectively inhibit fluconazole-resistant strains, highlighting their potential as alternative treatments in cases where conventional antifungals fail .
- Antimicrobial Spectrum : Research demonstrated that specific derivatives showed promising results against both bacterial and fungal pathogens, reinforcing the need for further exploration of structural modifications to enhance efficacy .
Summary Table of Biological Activities
| Compound | Activity Type | MIC (µg/mL) | MFC (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|---|
| 2-Chloro-N-phenylacetamide | Antifungal | 128-256 | 512-1024 | Up to 92 |
| N-(4-Chlorophenyl) chloroacetamide | Antimicrobial | Not specified | Not specified | Not specified |
| This compound | Potentially similar based on structure | TBD | TBD | TBD |
特性
IUPAC Name |
2-chloro-N-cyclopentylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c8-5-7(10)9-6-3-1-2-4-6/h6H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWLIYWNXLKVGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363998 | |
| Record name | 2-chloro-N-cyclopentylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125674-23-9 | |
| Record name | 2-chloro-N-cyclopentylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















